5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole
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Overview
Description
5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 5-position and a 2-nitrophenylsulfanyl group at the 2-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine. For instance, the reaction between glyoxal and methylamine can yield 5-methylimidazole.
Introduction of the 2-Nitrophenylsulfanyl Group: The 2-nitrophenylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 5-methylimidazole with 2-nitrophenylsulfanyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions, due to the electron-donating effect of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated imidazoles.
Scientific Research Applications
5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitrophenylsulfanyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:
Methyl 2-[(2-methyl-5-nitrophenyl)sulfanyl]benzoate: This compound has a similar nitrophenylsulfanyl group but differs in the core structure, being a benzoate ester.
Uniqueness
5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole is unique due to its imidazole core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both a nitrophenylsulfanyl group and a methyl group further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
88251-68-7 |
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Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-methyl-2-(2-nitrophenyl)sulfanyl-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2S/c1-7-6-11-10(12-7)16-9-5-3-2-4-8(9)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
ZYBIINWEFRJAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)SC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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